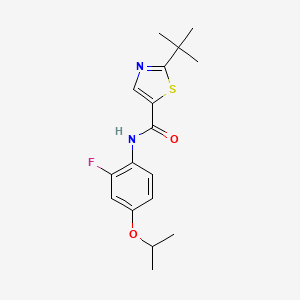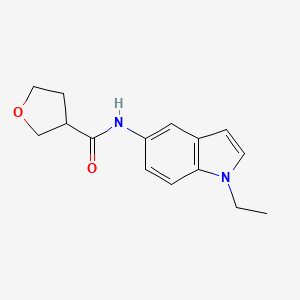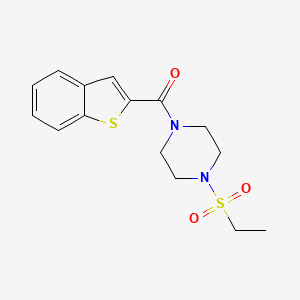![molecular formula C14H15N3O B7543035 N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating the proinflammatory cytokines IL-1β and IL-18. Overactivation of the NLRP3 inflammasome has been linked to several inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease. MCC950 has shown promise as a potential therapeutic agent for these conditions.
Mechanism of Action
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), and crystals. Once activated, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 to their active forms. This compound binds to the NLRP3 inflammasome at a site distinct from the ATP-binding site, thereby preventing its activation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting the NLRP3 inflammasome, this compound has been shown to reduce the production of other proinflammatory cytokines, including IL-6 and TNF-α. This compound has also been shown to reduce oxidative stress and improve mitochondrial function in preclinical models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. Unlike other inflammasome inhibitors, such as glyburide and parthenolide, this compound does not inhibit other inflammasomes or interfere with other cellular processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer this compound to cells or animals at high concentrations.
Future Directions
There are several future directions for research on N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune disorders. Finally, there is interest in exploring the potential of this compound as a therapeutic agent in human clinical trials.
Synthesis Methods
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia in 2016. The synthesis method involves several steps, including the reaction of 2-bromo-4-methylacetophenone with hydrazine to form 2-methyl-1,2-dihydroquinazoline-4(3H)-one. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-methyl-1,2-dihydroquinazolin-4(3H)-yl)acetate. The final step involves the reaction of this compound with cyclopropanecarbonyl chloride to form this compound.
Scientific Research Applications
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been extensively studied in preclinical models of inflammatory diseases. In a mouse model of gout, this compound was shown to reduce inflammation and pain by inhibiting the NLRP3 inflammasome. In a mouse model of type 2 diabetes, this compound improved glucose tolerance and insulin sensitivity. In a mouse model of Alzheimer's disease, this compound reduced neuroinflammation and improved cognitive function.
properties
IUPAC Name |
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-4-2-3-5-11(9)12-8-13(17-16-12)15-14(18)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIQRAWMFSEDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)
![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)

![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)